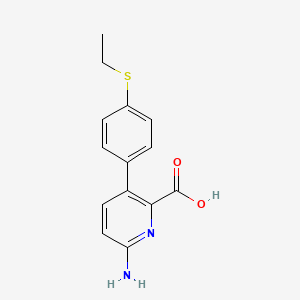
2-(4-Ethylthiophenyl)-5-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethylthiophenyl)-5-hydroxypyridine (abbreviated as 2-ETP-5-HP) is a heterocyclic compound that contains both a thiophene ring and a pyridine ring. It is a white crystalline solid that is soluble in water and has a melting point of around 100°C. It has been used in a variety of scientific research applications, including as a starting material for the synthesis of other molecules, as a reagent in organic synthesis, and as a fluorescent dye for biochemical and physiological studies.
科学的研究の応用
2-(4-Ethylthiophenyl)-5-hydroxypyridine, 95% has been used in a variety of scientific research applications, including as a starting material for the synthesis of other molecules, as a reagent in organic synthesis, and as a fluorescent dye for biochemical and physiological studies. It has been used in the synthesis of a number of different molecules, including 2-ethylthiopyridine, 2-ethylthiophenol, and 4-ethylthiophenol. It has also been used as a reagent in organic synthesis reactions, such as the synthesis of polymers and the synthesis of heterocyclic compounds. Additionally, it has been used as a fluorescent dye for biochemical and physiological studies, such as the detection of proteins and the study of cell signaling pathways.
作用機序
The mechanism of action of 2-(4-Ethylthiophenyl)-5-hydroxypyridine, 95% is not fully understood. However, it is believed that the compound acts as a fluorescent dye by binding to proteins and other molecules in the cell. This binding results in the emission of light, which can be used to detect the presence of proteins and other molecules in the cell.
Biochemical and Physiological Effects
2-(4-Ethylthiophenyl)-5-hydroxypyridine, 95% has been used in a variety of biochemical and physiological studies. It has been used to detect proteins and other molecules in the cell, as well as to study cell signaling pathways. Additionally, it has been used to study the effects of drugs on cells, as well as to study the effects of environmental pollutants on cells.
実験室実験の利点と制限
2-(4-Ethylthiophenyl)-5-hydroxypyridine, 95% has several advantages for use in lab experiments. It is relatively stable, has a high solubility in water, and has a low melting point. Additionally, it is relatively inexpensive and can be synthesized from readily available starting materials. However, there are some limitations to its use in lab experiments. It can be toxic in high concentrations, and it can be difficult to remove from a reaction mixture.
将来の方向性
There are several potential future directions for 2-(4-Ethylthiophenyl)-5-hydroxypyridine, 95% research. One potential direction is to investigate its use as a fluorescent dye for biomedical applications, such as the detection of proteins and the study of cell signaling pathways. Additionally, it could be used in the synthesis of new molecules, such as polymers and heterocyclic compounds. Finally, it could be used to study the effects of drugs and environmental pollutants on cells.
合成法
2-(4-Ethylthiophenyl)-5-hydroxypyridine, 95% can be synthesized from pyridine and ethylthiophene via a multi-step process. The first step involves the reaction of pyridine with ethylthiophene to form 2-ethylthiopyridine. The second step involves the oxidation of 2-ethylthiopyridine with potassium permanganate to form 2-ethylthiophenol. The final step involves the reaction of 2-ethylthiophenol with hydrochloric acid to form 2-(4-Ethylthiophenyl)-5-hydroxypyridine, 95%.
特性
IUPAC Name |
6-(4-ethylsulfanylphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-2-16-12-6-3-10(4-7-12)13-8-5-11(15)9-14-13/h3-9,15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEANHSJMFSRBIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=NC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














